Cas no 1214373-78-0 (2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one)

2-Bromo-1-(2,3,5-trifluorophenyl)ethan-1-one is a fluorinated aromatic ketone derivative with a reactive bromoacetyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, facilitating nucleophilic substitution reactions. The bromoacetyl moiety allows for further functionalization, making it valuable for constructing complex molecular frameworks. Its stability under standard conditions and high purity make it suitable for precision applications. This compound is commonly employed in cross-coupling reactions and as a precursor for heterocyclic compounds, offering synthetic flexibility in medicinal chemistry and material science research.
2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one structure
1214373-78-0 structure
商品名:2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
CAS番号:1214373-78-0
MF:C8H4BrF3O
メガワット:253.015972137451
MDL:MFCD13194477
CID:5683738
PubChem ID:121350252

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2',3',5'-Trifluorophenacyl bromide
    • 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone
    • Ethanone, 2-bromo-1-(2,3,5-trifluorophenyl)-
    • SCHEMBL17767736
    • BrCC(=O)C1=C(C(=CC(=C1)F)F)F
    • 1214373-78-0
    • 2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
    • EN300-26285189
    • MDL: MFCD13194477
    • インチ: 1S/C8H4BrF3O/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2
    • InChIKey: PEXKECGOLQXUFE-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C1C=C(C=C(C=1F)F)F)=O

計算された属性

  • せいみつぶんしりょう: 251.94
  • どういたいしつりょう: 251.94
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 密度みつど: 1.723±0.06 g/cm3(Predicted)
  • ふってん: 247.9±35.0 °C(Predicted)

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26285189-0.5g
2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
1214373-78-0 95%
0.5g
$847.0 2024-06-18
Enamine
EN300-26285189-5g
2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
1214373-78-0 95%
5g
$3147.0 2023-09-14
Aaron
AR028ZVQ-250mg
2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
1214373-78-0 95%
250mg
$765.00 2025-02-17
1PlusChem
1P028ZNE-500mg
2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
1214373-78-0 95%
500mg
$1109.00 2023-12-25
1PlusChem
1P028ZNE-250mg
2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
1214373-78-0 95%
250mg
$727.00 2023-12-25
1PlusChem
1P028ZNE-1g
2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
1214373-78-0 95%
1g
$1405.00 2023-12-25
Enamine
EN300-26285189-0.1g
2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
1214373-78-0 95%
0.1g
$376.0 2024-06-18
Enamine
EN300-26285189-1.0g
2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
1214373-78-0 95%
1.0g
$1086.0 2024-06-18
Aaron
AR028ZVQ-5g
2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
1214373-78-0 95%
5g
$4353.00 2023-12-16
Aaron
AR028ZVQ-50mg
2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
1214373-78-0 95%
50mg
$372.00 2025-02-17

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one 関連文献

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-oneに関する追加情報

2-Bromo-1-(2,3,5-Trifluorophenyl)Ethan-1-One: A Comprehensive Overview

2-Bromo-1-(2,3,5-trifluorophenyl)ethan-1-one (CAS No. 1214373-78-0) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis and material development. The molecule consists of a ketone group attached to a bromine atom and a trifluorophenyl ring, which contributes to its distinctive reactivity and stability.

The trifluorophenyl group in the molecule plays a crucial role in modulating the electronic properties of the compound. The presence of three fluorine atoms on the aromatic ring introduces strong electron-withdrawing effects, which enhances the electrophilic character of the carbonyl group. This makes 2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one highly reactive in various nucleophilic addition reactions. Recent studies have explored its use as an intermediate in the synthesis of biologically active compounds, where its reactivity and selectivity are leveraged to construct complex molecular frameworks.

One of the most promising applications of this compound lies in its role as a building block for advanced materials. Researchers have investigated its potential in the development of high-performance polymers and organic semiconductors. The combination of the electron-withdrawing trifluorophenyl group and the electrophilic ketone group makes this compound an ideal candidate for cross-coupling reactions, which are pivotal in constructing conjugated systems with tailored electronic properties.

Recent advancements in catalytic methodologies have further expanded the utility of 2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one. For instance, transition-metal-catalyzed coupling reactions have enabled the efficient synthesis of biaryl compounds with high regioselectivity. These compounds are valuable in pharmaceutical research and optoelectronic materials due to their unique electronic and optical properties.

In terms of synthesis, 2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one can be prepared via several routes. One common method involves the Friedel-Crafts acylation reaction using bromoacetyl chloride and 2,3,5-trifluorotoluene as starting materials. This reaction is typically carried out under acidic conditions with a Lewis acid catalyst such as aluminum chloride. The reaction conditions are optimized to ensure high yields and selectivity.

The stability and reactivity of CAS No. 1214373-78-0 make it a valuable reagent in organic synthesis. Its ability to undergo various transformations under mild conditions has made it a preferred choice for researchers working on complex molecule construction. For example, recent studies have demonstrated its use in tandem reactions where multiple functional groups are introduced in a single pot.

From an environmental standpoint, understanding the degradation pathways of 2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one is crucial for assessing its potential impact on ecosystems. Research indicates that under aerobic conditions, the compound undergoes oxidative degradation to form less harmful byproducts. However, further studies are required to fully characterize its environmental fate and toxicity.

In conclusion, 2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one (CAS No. 1214373-78-0) is a multifaceted compound with significant potential in chemical synthesis and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions across various industries.

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